molecular formula C23H29NO5S B1677918 Napitane Mesylate CAS No. 149189-73-1

Napitane Mesylate

Cat. No.: B1677918
CAS No.: 149189-73-1
M. Wt: 431.5 g/mol
InChI Key: IXLOGUKQFISQPX-APTPAJQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Early Development in Pharmaceutical Research

Napitane (B1676947) mesylate was initially developed by Abbott Laboratories. While the precise timeline of its development and the specific therapeutic indications initially targeted are not extensively detailed in publicly available literature, its journey from synthesis to preclinical assessment places it within the broader history of pharmaceutical exploration into neurologically active compounds. The development of Napitane mesylate was part of a concerted effort to identify and characterize novel small molecule drugs with the potential to modulate neurotransmitter systems in the central nervous system. The research and development status of Napitane is now listed as discontinued, a common outcome for many investigational drugs as they navigate the rigorous preclinical and clinical trial process.

Classification and Primary Research Focus

This compound is classified as a dual-action agent, functioning as both an α2-adrenergic receptor (ADRA2) agonist and a norepinephrine (B1679862) transporter (NET) inhibitor. nih.gov This dual mechanism of action was the central focus of its preclinical research, suggesting its investigation for conditions where modulation of noradrenergic signaling is considered beneficial.

The primary research focus for this compound centered on its ability to interact with these two key targets in the nervous system. As an ADRA2 agonist , it has the capacity to activate α2-adrenergic receptors. These receptors are primarily located presynaptically and their activation typically leads to an inhibition of norepinephrine release, creating a negative feedback loop. nih.gov In contrast, as a NET inhibitor , this compound blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of this neurotransmitter. nih.gov The interplay between these two opposing effects on noradrenergic transmission was a key area of scientific inquiry.

A significant finding in the preclinical evaluation of Napitane was the observation of a mechanism-based inhibition of cytochrome P450 enzymes. In vivo studies in dogs revealed the formation of an inhibitory metabolite-cytochrome P450 complex. nih.gov This interaction led to nonlinear pharmacokinetics, where repeated dosing resulted in a more pronounced effect on drug clearance and exposure than would be predicted from a single dose.

The following table summarizes the key molecular targets of this compound:

TargetActionImplication in Preclinical Research
α2-adrenergic receptor (ADRA2) AgonistInvestigation of effects related to the modulation of presynaptic norepinephrine release.
Norepinephrine Transporter (NET) InhibitorStudy of the impact on increasing synaptic norepinephrine concentrations.

Further preclinical research in canine models provided quantitative insights into the pharmacokinetic profile of Napitane. These studies highlighted the compound's metabolic fate and the consequences of its interaction with metabolic enzymes.

Preclinical Pharmacokinetic Parameters of Napitane in Dogs
Parameter Observation
Metabolism Primarily metabolic clearance, with over 99% of the dose eliminated as metabolites. The major excreted metabolite is the catechol form.
Pharmacokinetics after Single Dose Formation of a cytochrome P450-metabolite complex was observed.
Pharmacokinetics after Multiple Doses Increased formation of the cytochrome P450-metabolite complex, leading to inhibition of further metabolism and resulting in nonlinear pharmacokinetics.

These findings underscore the complexity of this compound's pharmacological profile and provide a basis for understanding the scientific questions that were likely addressed during its preclinical development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149189-73-1

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

methanesulfonic acid;(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine

InChI

InChI=1S/C22H25NO2.CH4O3S/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21;1-5(2,3)4/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2;1H3,(H,2,3,4)/t17-,18-;/m0./s1

InChI Key

IXLOGUKQFISQPX-APTPAJQOSA-N

Isomeric SMILES

CS(=O)(=O)O.C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5

Canonical SMILES

CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Napitane Mesylate;  ABT-200;  A-75200

Origin of Product

United States

Molecular and Cellular Pharmacology of Napitane Mesylate

Target Engagement and Receptor Binding Studies

Studies into the mechanism of action of napitane (B1676947) mesylate have primarily focused on its interaction with key components of the noradrenergic system. medchemexpress.com Its effects on norepinephrine (B1679862) reuptake and its role as an antagonist at presynaptic alpha-2 adrenergic receptors are central to its pharmacological profile. medchemexpress.commedchemexpress.com

Norepinephrine Reuptake Inhibition Research

Research indicates that napitane mesylate functions as an inhibitor of norepinephrine reuptake. medchemexpress.commedchemexpress.com The norepinephrine transporter (NET) is located on the prejunctional plasma membrane of noradrenergic neurons and is responsible for a significant portion of norepinephrine uptake from the synaptic cleft. nih.gov Inhibition of NET leads to increased extracellular levels of norepinephrine, thereby enhancing noradrenergic neurotransmission. nih.gov While specific detailed research findings on this compound's potency or selectivity for NET inhibition compared to other transporters were not extensively detailed in the provided search results, its classification as a norepinephrine reuptake inhibitor highlights this as a primary mechanism of action. medchemexpress.commedchemexpress.com

Broader Catecholamine Uptake Inhibition Mechanisms

Beyond its effects on norepinephrine reuptake, napitane is described more broadly as a catecholamine uptake inhibitor with inhibitory effects on alpha-adrenergic receptors. targetmol.com Catecholamines, including norepinephrine, epinephrine, and dopamine (B1211576), are subject to reuptake mechanisms mediated by specific transporters like NET, the dopamine transporter (DAT), and the serotonin (B10506) transporter (SERT), as well as extraneuronal transporters like Organic Cation Transporter 3 (OCT3). nih.govmarquette.edu While the primary focus for this compound appears to be on norepinephrine reuptake and alpha-2 antagonism, the broader description as a catecholamine uptake inhibitor suggests potential interactions with the reuptake mechanisms of other catecholamines, although the extent and significance of these interactions were not elaborated upon in the provided information. targetmol.com Different regions of the brain can have varying mechanisms and rates of catecholamine uptake, influenced by the expression levels of different transporters like DAT and OCT3. marquette.edu

In Vitro Pharmacological Characterization

In vitro studies are crucial for characterizing the molecular and cellular effects of a compound. These studies often involve the use of cell-based assay systems and ligand-binding assays to understand target engagement and functional activity. nuvisan.comraybiotech.comamazon.comconceptlifesciences.com

Cell-Based Assay Systems and Methodologies

Cell-based assay systems are widely used in drug discovery and characterization to evaluate the effects of compounds in a biologically relevant context. nuvisan.comconceptlifesciences.com These assays can provide insights into a compound's mechanism of action, efficacy, and target validation. conceptlifesciences.com Methodologies can include reporter gene assays, second messenger assays (such as cAMP or IP-1), protein degradation assays, and secretion assays, among others. nuvisan.com High-throughput screening (HTS) compatible cell-based assays, often conducted in multi-well plate formats (e.g., 384-well or 1536-well), allow for the rapid testing of large numbers of compounds. nuvisan.com While specific details regarding the cell-based assay systems and methodologies used to characterize this compound were not extensively provided in the search results, such approaches are standard in the pharmacological evaluation of compounds affecting neurotransmitter systems. nuvisan.comconceptlifesciences.comnuvisan.com Cell lines, primary cells, and induced pluripotent stem cells (iPSCs) are commonly used in these systems to mimic various physiological conditions and disease states. nuvisan.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Animal Model Selection and Rationale in Pharmacokinetic Studies

The selection of animal models for pharmacokinetic studies is a critical step in preclinical drug development. The rationale behind choosing specific species is often based on their physiological similarities to humans in terms of ADME processes, the disease model being studied, and regulatory requirements. allucent.comnih.govnumberanalytics.comfda.govcancer.gov Regulatory bodies often recommend using both rodent and non-rodent species to obtain a comprehensive understanding of a compound's pharmacokinetics and to identify potential species-specific differences. fda.gov

Rodent Models for Napitane (B1676947) Mesylate Pharmacokinetics

Rodent models, such as rats and mice, are frequently utilized in early pharmacokinetic studies due to their practicality, lower cost, and established methodologies. numberanalytics.comadmescope.comwuxiapptec.com They provide initial insights into a compound's ADME characteristics. Studies involving a new antiglaucoma drug, identified as 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), which is administered as a mesylate salt, have been conducted in Wistar rats. rrpharmacology.ru These studies involved collecting blood and urine samples at various time points after administration to analyze the drug and its metabolites. rrpharmacology.ru Rodent models allow for the evaluation of parameters such as absorption rates, plasma concentration profiles, and excretion patterns. wuxiapptec.com

Non-Rodent Models for Napitane Mesylate Pharmacokinetics

In addition to rodents, non-rodent models are employed to provide a broader understanding of a compound's pharmacokinetics and to assess potential species differences. Commonly used non-rodent species include rabbits, dogs, and monkeys. numberanalytics.comfda.gov For the antiglaucoma drug mentioned previously, studies were also conducted in rabbits of the Soviet Chinchilla breed. rrpharmacology.ru The use of both rodent and non-rodent models helps to build a more complete picture of how a drug behaves across different species, which is valuable for extrapolating data to humans. allucent.comfda.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

Comprehensive ADME research in preclinical species is fundamental to understanding a drug candidate's fate in the body. These studies provide data on how efficiently the drug is absorbed, where it is distributed, how it is transformed metabolically, and how it is eliminated. allucent.comnih.govfda.govnih.govnih.gov

Preclinical Absorption Profiles

Preclinical absorption studies evaluate the extent and rate at which a compound enters the systemic circulation. For orally administered drugs, this involves assessing bioavailability. admescope.com While specific absorption profiles for "this compound" were not directly found, research on related compounds or the general principles of preclinical absorption studies can provide context. For instance, studies on novel μ-opioid receptor selective antagonists, including one referred to as NAP, examined bidirectional transport in cell lines to understand permeability, a key aspect of absorption. nih.gov The permeability of NAP was found to be similar to paracellular markers, and it was identified as a P-glycoprotein (P-gp) substrate, suggesting that transporter interactions can influence its absorption. nih.gov

Tissue Distribution Research in Animal Models

Tissue distribution studies determine where a drug goes in the body after administration. These studies typically involve administering a labeled compound and measuring radioactivity or drug concentration in various tissues over time. nih.govpharmaron.comfrontiersin.org While specific data for this compound's tissue distribution was not available, general preclinical tissue distribution studies in rats and dogs have shown that drug-related material can be quantifiable in various tissues, with higher levels often observed in organs like the lung and liver. nih.gov The distribution pattern can be influenced by factors such as blood flow, tissue binding, and transporter activity. pharmaron.com

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Metabolism is the process by which the body transforms drugs into metabolites, which can be active, inactive, or even toxic. Identifying these metabolic pathways and the structures of metabolites is crucial for understanding a drug's clearance and potential for drug-drug interactions. nih.govfda.govnih.govnih.govopenaccessjournals.com For the antiglaucoma drug (TFISA) administered as a mesylate, metabolite identification studies were conducted in Wistar rats and rabbits using HPLC-MS/MS. rrpharmacology.ru Two metabolites were identified in plasma, blood, and urine samples, formed by the addition of an oxygen atom and acetylation of the parent molecule. rrpharmacology.ru These findings highlight the importance of analytical techniques like HPLC-MS/MS in identifying biotransformation products in preclinical species. rrpharmacology.runih.govescientificpublishers.com Preclinical metabolism studies help to understand how the drug is processed and eliminated, and whether metabolites contribute to efficacy or toxicity. openaccessjournals.com

Elimination Research in Animal Models

Elimination is a key aspect of pharmacokinetics, describing how a drug is removed from the body, primarily through metabolism and excretion. msdvetmanual.com Preclinical studies in animal models, often rodents, are conducted to understand the routes and rates of drug elimination. nih.govsrce.hr These studies can involve techniques using radiolabeled compounds to track the drug's fate within the animal. srce.hr The elimination half-life, a parameter derived from the elimination rate constant, indicates the time it takes for the plasma concentration of a drug to decrease by half and is crucial for determining dosing intervals and predicting drug accumulation or clearance over time. msdvetmanual.com

While specific detailed data on the elimination of this compound in animal models were not extensively available in the search results, preclinical ADME studies generally characterize elimination pathways, such as renal excretion or biliary/fecal excretion, and identify metabolites. nih.govsrce.hr For example, studies on other compounds like disitamab vedotin in rats and mice have shown elimination through renal and biliary/fecal routes, with identification of major metabolites. srce.hr Such research helps predict how a drug might be cleared in humans, although species differences in metabolism and excretion can exist. nih.gov

Pharmacodynamic Assessments in Preclinical Animal Models

Pharmacodynamic assessments in preclinical animal models aim to characterize the biological effects of a drug and understand its mechanism of action. creative-biolabs.com These studies often involve a variety of techniques, including investigating neurotransmitter system modulation, conducting receptor occupancy studies, and evaluating behavioral and physiological endpoints in models of relevant conditions. nih.govfda.govnih.govgiffordbioscience.comresearchgate.net Animal models are valuable tools for investigating the pharmacodynamics of drug candidates, providing insights into their potential efficacy and effects in a living system. creative-biolabs.comijrpc.com

Neurotransmitter System Modulation in Animal Models

Studies in animal models are frequently used to investigate how drug candidates modulate neurotransmitter systems. Neurotransmitters play critical roles in various physiological and behavioral processes, and their dysregulation is implicated in numerous disorders. frontiersin.orgmdpi.commdpi.com Animal models allow researchers to assess the impact of a compound on neurotransmitter synthesis, release, reuptake, and receptor interactions in the central and peripheral nervous systems. frontiersin.orgmdpi.comnih.gov For instance, research in zebrafish, a widely used animal model in neuroscience, has explored the modulation of monoaminergic neurotransmitters by different compounds. mdpi.com Studies in rodents have also investigated the role of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in various behaviors and conditions. researchgate.netmdpi.com While specific data on this compound's modulation of neurotransmitter systems in animal models were not detailed in the search results, this type of investigation is a standard component of preclinical pharmacodynamic profiling for compounds targeting neurological or psychiatric conditions. fda.govgiffordbioscience.comnih.gov

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies in preclinical animal models are essential for understanding the extent to which a drug binds to its intended molecular target in vivo. giffordbioscience.com These studies help establish the relationship between drug exposure (dose or concentration) and target engagement, which is crucial for predicting efficacy and potential off-target effects. giffordbioscience.com Techniques such as ex vivo and in vivo receptor occupancy assays, often utilizing radiolabeled ligands, are employed in animal models. giffordbioscience.com Ex vivo studies involve administering the test compound to an animal, harvesting tissue at peak drug levels, and then measuring the inhibition of radiotracer binding to the receptor in tissue sections. giffordbioscience.com In vivo studies involve administering both the test compound and a radiotracer to the animal and measuring the reduction in radiotracer binding to the target receptor in living tissue, often using imaging techniques like PET. giffordbioscience.comnih.govnih.gov

Receptor occupancy data in animal models can provide valuable information for translating findings to potential human effects. nih.govndineuroscience.com For example, studies with antipsychotic drugs in rats have shown a correlation between striatal dopamine D2 receptor occupancy and behavioral effects like catalepsy and conditioned avoidance response, suggesting that D2 occupancy is a common underlying mechanism for these effects in animal models and potentially in humans. ndineuroscience.com Research on cannabinoid CB1 receptor antagonists in non-human primates has also utilized PET imaging to assess receptor occupancy in relation to dose and exposure, providing insights into target engagement for compounds aimed at conditions like obesity. nih.gov While specific receptor occupancy data for this compound in animal models were not found, these types of studies are critical for characterizing the pharmacodynamic profile of a drug candidate and informing dose selection for further studies. fda.govnih.govgiffordbioscience.com

Behavioral and Physiological Endpoints in Animal Models of Relevant Conditions

Preclinical pharmacodynamic studies in animal models often evaluate the effects of a drug candidate on behavioral and physiological endpoints relevant to the condition being studied. nih.govfda.govnih.govgiffordbioscience.comresearchgate.net A wide array of animal models exists to mimic various human diseases and conditions, allowing researchers to assess a drug's potential therapeutic effects. creative-biolabs.comijrpc.comoatext.com

For neurological and psychiatric conditions, behavioral tests in rodents are commonly used to assess parameters such as anxiety, depression, learning, memory, and motor function. scielo.brnih.govdergipark.org.trmdpi.com Examples of such tests include the elevated plus maze, forced swim test, Morris water maze, and tests assessing locomotor activity or social interaction. scielo.brnih.govdergipark.org.trmdpi.com These tests are designed to evoke behaviors analogous to symptoms observed in human conditions and to evaluate the drug's ability to modulate these behaviors. scielo.brnih.gov

Physiological endpoints measured in animal models can include changes in blood pressure, heart rate, body temperature, or other relevant physiological markers depending on the target condition and the drug's expected effects. researchgate.netmdpi.com For example, studies investigating analgesic effects in animal models of pain might measure paw withdrawal thresholds or weight-bearing deficits. researchgate.netnih.gov

Synthetic Methodologies and Process Chemistry Research

Chemical Synthesis Routes of Napitane (B1676947) Mesylate

Several synthetic approaches have been explored for the preparation of Napitane (the free base of Napitane mesylate). One reported route commences with 6,7,8,9-tetrahydronaphtho[1,2-d]dioxol-6-one. This material is reacted with trimethylsilyl (B98337) cyanide to form 8,9-dihydronaphtho[1,2-d]dioxole-6-carbonitrile. Subsequent hydrogenation with sodium borohydride (B1222165) and hydrolysis with potassium hydroxide (B78521) yields a carboxylic acid intermediate. This carboxylic acid is then condensed with 3-phenylpyrrolidine (B1306270) using dicyclohexylcarbodiimide (B1669883) (DCC) to afford an acylated pyrrolidine. Reduction of the amide functionality with borane (B79455) in tetrahydrofuran (B95107) provides intermediate (VI) as a mixture of cis and trans racemic diastereomers. Treatment of this mixture with methanesulfonic acid yields the corresponding mixture of mesylate salts, from which the target cis racemate can be isolated by crystallization.

Another synthetic pathway described also starts from 6,7,8,9-tetrahydronaphtho[1,2-d]dioxol-6-one. This is reacted with nitromethane (B149229) in the presence of butylamine (B146782) under refluxing conditions in a mixture of toluene, methylcyclohexane, and acetic acid to produce a nitromethyl derivative. Reduction of this derivative using hydrogen gas over a palladium on carbon catalyst in methanol (B129727) yields an amine intermediate (VII). This amine can be cyclized with 2-phenylsuccinic anhydride (B1165640) to form a succinamic acid derivative, which can be further processed to a succinimide (B58015) (X) as a mixture of cis and trans racemic diastereomers.

A scalable process for Napitane (ABT-200) has been developed, starting from 5,6-methylenedioxy-1-tetralone (B1624774) (equivalent to 6,7,8,9-tetrahydronaphtho[1,2-d]dioxol-6-one). This process is reported to produce ABT-200 in a stereospecific fashion. A key improvement in this scalable route involves the use of nitromethane as a reagent to introduce the nitrogen atom in the molecule, replacing the potentially toxic trimethylsilyl cyanide used in a previous route. The process includes the reduction of an imide intermediate using a borane-dimethyl sulfide (B99878) complex to yield the hydrochloride salt of ABT-200. While fractional crystallization of the hydrochloride salt for diastereomeric separation was not effective, conversion to the methanesulfonate (B1217627) salt allowed for crystallization to provide the desired racemate. It is important to note that while the process is described as stereospecific, the mention of obtaining a "racemate" in the context of the desired product suggests that either the stereospecificity refers to the formation of a specific diastereomer pair which is then resolved, or there is some ambiguity in the provided snippet regarding the final stereochemistry obtained directly from this scalable process. This compound has the (3R, 6R) stereochemistry.

The final step in the synthesis of this compound involves the formation of the mesylate salt from the Napitane free base. This process releases methanesulfonic acid.

Intermediate Compound Synthesis and Characterization in this compound Production

The synthesis of this compound relies on the efficient preparation of key intermediate compounds, including the 3-phenylpyrrolidine moiety and the tetrahydrobenzo[g]benzodioxole-containing fragment.

One crucial intermediate is 3-phenylpyrrolidine, which can be synthesized through various methods, including asymmetric synthesis to control the stereochemistry, as the (3R) enantiomer is required for Napitane. Methods involving the reaction of nitromethane and aromatic aldehydes followed by asymmetric Michael addition and reduction have been reported for the synthesis of 3-phenylpyrrolidine derivatives.

Another key building block is derived from 6,7

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Quantification

The development of robust chromatographic methods is fundamental for the accurate quantification of a new chemical entity in various matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

For a novel compound like Napitane (B1676947) mesylate, researchers would develop a specific High-Performance Liquid Chromatography (HPLC) method. This process involves a systematic evaluation of stationary phases (e.g., C18, C8 columns), mobile phase compositions (including organic modifiers like acetonitrile (B52724) or methanol (B129727) and aqueous phases with buffers such as phosphate (B84403) or acetate), and detection wavelengths (typically using a UV detector) to achieve optimal separation and sensitivity. The goal is to obtain a sharp, well-resolved peak for the active compound, free from interference from any impurities or degradation products.

Mass Spectrometry Integration in Analytical Research

To enhance selectivity and sensitivity, the developed HPLC method would often be coupled with a mass spectrometer (LC-MS). This technique provides molecular weight information and fragmentation patterns, which are crucial for unequivocal identification of the compound and its related substances. LC-MS is particularly valuable in early research for metabolite identification and impurity characterization.

Purity Profiling and Impurity Analysis in Research Batches

Regulatory standards require a thorough understanding of the impurity profile of any new drug candidate. Analytical methods, primarily HPLC, would be validated to detect and quantify any process-related impurities or degradation products in research batches of Napitane mesylate. This involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection and quantification for each potential impurity.

Stability-Indicating Analytical Methods for Research Compound Integrity

A crucial aspect of analytical development is the establishment of a stability-indicating method. This type of assay can accurately measure the active compound in the presence of its degradation products. To develop such a method for this compound, the compound would be subjected to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light). The analytical method must be able to separate the intact compound from all significant degradation products formed under these conditions, thus providing a clear picture of the compound's stability.

Without specific published research on "this compound," the tables and detailed findings requested cannot be generated. The information presented above is based on the general principles and established practices of analytical chemistry in pharmaceutical research.

Future Directions and Advanced Research Perspectives for Napitane Mesylate

Exploration of Novel Preclinical Therapeutic Applications

The exploration of novel preclinical therapeutic applications for chemical compounds involves investigating their potential efficacy in various disease models using in vitro and in vivo studies. This stage is crucial for identifying new uses for existing or developing compounds. While the conducted searches did not reveal specific ongoing or proposed preclinical studies exploring novel therapeutic applications solely for Napitane (B1676947) mesylate, the broader field of preclinical research continuously seeks to identify new indications for compounds based on their mechanisms of action or observed biological activities. Future research in this area for Napitane mesylate would necessitate targeted investigations into specific disease pathways or conditions where its properties might offer therapeutic benefit.

Integration into AI-Driven Drug Discovery Pipelines for Target Validation and Hit-to-Lead Optimization

Computational Modeling and In Silico Approaches in this compound Research

Computational modeling and in silico approaches play a significant role in modern drug discovery and development by providing insights into molecular properties, interactions, and predicted biological activities without extensive laboratory experiments. These methods include molecular docking, quantitative structure-activity relationships (QSAR), and simulations to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While the conducted searches did not yield specific studies employing computational modeling or in silico approaches solely for this compound, these techniques could be valuable tools for future research. In silico methods could be used to model the interaction of this compound with potential target molecules, predict its pharmacokinetic profile, or explore structural modifications to enhance desired properties.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and characterizing Napitane mesylate, and how can cyclization byproducts be mitigated during synthesis?

  • Methodological Answer : Synthesis of mesylate derivatives often faces challenges such as unintended cyclization due to nucleophilic attack, as observed in pyridine-based mesylate precursors . To mitigate this, optimize reaction conditions (e.g., low temperature, inert atmosphere) and use real-time monitoring via NMR or mass spectrometry to detect intermediates. Structural confirmation requires elemental analysis, 1^1H NMR, and high-resolution mass spectrometry (HRMS) for novel compounds .

Q. How can UV spectrophotometric and HPLC methods be validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Follow ICH guidelines for validation parameters:

  • Specificity : Compare UV spectra (e.g., 272 nm and 343 nm) or HPLC retention times of pure this compound with excipients to confirm no interference .
  • Linearity : Test across 50–150% of the target concentration (e.g., 5–30 µg/mL) and calculate regression coefficients (R2>0.99R^2 > 0.99) .
  • Precision : Perform intra-day and inter-day assays with ≤2% RSD .
  • Robustness : Vary pH, mobile phase composition, or column temperature in HPLC to assess method resilience .

Q. What experimental designs are recommended for assessing this compound’s stability under stress conditions (e.g., hydrolysis, oxidation)?

  • Methodological Answer : Use forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate with 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Expose to 3% H2_2O2_2 at room temperature.
  • Photodegradation : Use a light cabinet (ICH Q1B guidelines).
    • Quantify degradation products via HPLC-PDA or LC-MS and identify major fragments using mass spectral libraries .

Advanced Research Questions

Q. How can in vivo efficacy studies for this compound be designed to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships in disease models?

  • Methodological Answer :

  • Dose selection : Use allometric scaling from in vitro IC50_{50} values to determine initial doses (e.g., 10–100 mg/kg in rodents) .
  • Administration routes : Compare oral bioavailability vs. intraperitoneal injection in preclinical models .
  • Endpoint analysis : Measure biomarker modulation (e.g., enzyme inhibition) alongside plasma/tissue drug levels via LC-MS/MS .

Q. How should researchers address contradictions in reported data on this compound’s mechanism of action across different cell lines?

  • Methodological Answer :

  • Replicate experiments : Use ≥3 biological replicates and standardize cell culture conditions (e.g., passage number, serum batch) .
  • Cross-validate assays : Compare results from Western blotting, ELISA, and functional assays (e.g., kinase activity) .
  • Control for off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What statistical approaches are optimal for analyzing clinical trial data on this compound’s therapeutic window and resistance emergence?

  • Methodological Answer :

  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for time-to-event endpoints (e.g., progression-free survival) .
  • Resistance monitoring : Perform longitudinal genomic sequencing (e.g., NGS) to detect mutations or gene amplifications, as seen in BCR-ABL inhibitors .
  • Dose-response modeling : Apply Emax or sigmoidal models to correlate exposure with efficacy/adverse events .

Q. How can enantioselective synthesis of this compound be achieved using anion-binding catalysis?

  • Methodological Answer :

  • Catalyst design : Use bis-thiourea H-bond donors to position mesylate anions for stereocontrol, as demonstrated in ruthenium-allenylidene complexes .
  • NMR validation : Confirm cooperative hydrogen-bonding interactions via ROESY and 1^1H NMR titration .
  • Chiral analysis : Determine enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. What strategies are effective in overcoming experimental limitations in radiolabeling this compound for tracer studies?

  • Methodological Answer :

  • Precursor stability : Avoid mesylate precursors prone to cyclization; opt for tosylate derivatives if radiolabeling fails .
  • Radiosynthesis optimization : Use 18^{18}F-labeled analogs with improved in vivo stability and validate via radio-TLC/HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Napitane Mesylate
Reactant of Route 2
Reactant of Route 2
Napitane Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.